Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate
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Overview
Description
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate typically involves the reaction of glycine with a fatty acid derivative, such as oleic acid, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethylene oxide to introduce the hydroxyethyl group. The final step involves the neutralization of the carboxyl group with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is typically purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the fatty acid chain can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In cell culture media to improve cell growth and viability.
Medicine: As an emulsifying agent in pharmaceutical formulations.
Industry: In the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and solubilization of other compounds. The hydroxyethyl and carboxyl groups interact with water molecules, while the fatty acid chain interacts with hydrophobic substances, facilitating the formation of micelles and emulsions.
Comparison with Similar Compounds
Similar Compounds
- Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
- Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
Uniqueness
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is unique due to its specific combination of functional groups, which provide both hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in a wide range of applications.
Properties
CAS No. |
67107-75-9 |
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Molecular Formula |
C26H46N2Na2O6 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl-[2-[2-hydroxyethyl-[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C26H48N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)28(20-21-29)19-18-27(22-25(31)32)23-26(33)34;;/h9-10,29H,2-8,11-23H2,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
FHRIKCGRMGOMMT-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+] |
Origin of Product |
United States |
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